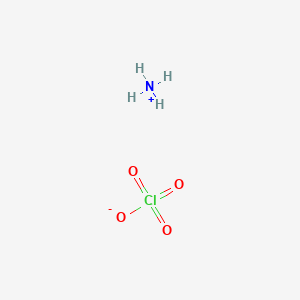
Chlorure de trifluoroacétyle
Vue d'ensemble
Description
Trifluoroacetyl chloride (TFAC) is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive. TFAC is a versatile reagent that is used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Médecine
Le chlorure de trifluoroacétyle est un métabolite de l'halothane, un type d'anesthésique {svg_1}. L'halothane et d'autres anesthésiques sont considérés comme responsables de l'hépatite en formant une liaison covalente entre un haptène de this compound (un métabolite de l'halothane) et les protéines du foie {svg_2}.
Insecticides
Le this compound a des applications dans le domaine des insecticides {svg_3}. Cependant, l'utilisation spécifique dans ce domaine n'est pas détaillée dans les ressources disponibles.
Produits chimiques fins
Le this compound est utilisé dans la production de produits chimiques fins {svg_4}. Ces produits chimiques ont diverses applications dans différentes industries, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Intermédiaires organiques
Le this compound est utilisé comme intermédiaire organique {svg_5}. Les intermédiaires organiques sont des composés qui sont formés à différentes étapes de la synthèse et de la purification des composés organiques.
Production d'esters et d'anhydrides d'acide trichloroacétique
Le this compound est utilisé dans la production d'esters et d'anhydrides d'acide trichloroacétique {svg_6}. Ces composés ont diverses applications en synthèse organique.
Production d'esters acétoacétiques
Le this compound produit certains esters acétoacétiques, qui sont ensuite utilisés pour effectuer des processus chimiques qui donnent naissance à des molécules ayant des utilisations industrielles et médicales {svg_7}.
Recherche sur la photodissociation
Le this compound a été étudié dans le contexte des mécanismes de photodissociation en phase gazeuse {svg_8}. Cette recherche peut contribuer à une meilleure compréhension des réactions chimiques et du comportement moléculaire.
Science de la séparation
Le this compound a été utilisé en science de la séparation, en particulier dans les colonnes de chromatographie liquide haute performance (HPLC) {svg_9}. La HPLC est une technique de chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d'un mélange.
Mécanisme D'action
- TFAC primarily interacts with various chemical species, including soil, cellulose-based absorbents, and clay-based absorbents .
- It also reacts with water in contact with metal, producing explosive hydrogen gas .
- Additionally, TFAC forms a clustering reaction with a methyl group (CH₃) .
- Non-adiabatic transitions to the S₀ state lead to three reaction pathways:
- The affected pathways include bond elongation and dissociation, leading to the formation of CF₃CO, Cl radicals, and CF₃ + CO + Cl .
- The molecular and cellular effects involve the formation of CF₃CO, Cl radicals, and CF₃ + CO + Cl species .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
: Hao, Y., Liu, L., & Fang, W.-H. (2021). Photo-dissociation mechanism of trifluoroacetyl chloride in the gas phase: AIMS dynamic simulations. The Journal of Chemical Physics, 154(24), 244303. DOI: 10.1063/5.0046451 : Wikipedia. (n.d.). Trifluoroacetyl chloride. Link
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trifluoroacetyl chloride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various biomolecules, including enzymes and proteins. One of the primary enzymes involved in the metabolism of trifluoroacetyl chloride is the cytochrome P450 enzyme . This enzyme facilitates the conversion of trifluoroacetyl chloride into other metabolites, which can then participate in further biochemical reactions. The interactions between trifluoroacetyl chloride and these biomolecules are typically characterized by covalent bonding, which can lead to modifications in the structure and function of the biomolecules involved.
Cellular Effects
Trifluoroacetyl chloride has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to trifluoroacetyl chloride can lead to the activation or inhibition of specific signaling pathways, resulting in changes in gene expression patterns. These changes can subsequently alter cellular metabolism, leading to effects such as increased or decreased production of certain metabolites .
Molecular Mechanism
The molecular mechanism of action of trifluoroacetyl chloride involves its interaction with biomolecules at the molecular level. Trifluoroacetyl chloride can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the biomolecules, affecting their activity and function. Additionally, trifluoroacetyl chloride can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluoroacetyl chloride can change over time. The stability and degradation of trifluoroacetyl chloride are important factors that influence its long-term effects on cellular function. Studies have shown that trifluoroacetyl chloride can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cells, depending on their concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of trifluoroacetyl chloride vary with different dosages in animal models. At low doses, trifluoroacetyl chloride may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as weight loss and death in rats exposed to high concentrations . These threshold effects highlight the importance of dosage in determining the impact of trifluoroacetyl chloride on biological systems.
Metabolic Pathways
Trifluoroacetyl chloride is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the conversion of trifluoroacetyl chloride into other metabolites, which can then participate in further biochemical reactions. The effects of trifluoroacetyl chloride on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, trifluoroacetyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of trifluoroacetyl chloride, influencing its activity and function. The compound’s reactivity also means that it can interact with various cellular components, leading to changes in its distribution within the cell .
Subcellular Localization
The subcellular localization of trifluoroacetyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of trifluoroacetyl chloride, as well as its interactions with other biomolecules. Understanding the subcellular localization of trifluoroacetyl chloride is crucial for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
2,2,2-trifluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBEPDZQUOCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029176 | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS] | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl chloride, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-27 °C | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.384 g/mL at 20 °C | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
72 psia at 25 °C (3273 mm Hg) | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless liquified gas | |
CAS No. |
354-32-5 | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12868 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trifluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetyl chloride, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23U71SY9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trifluoroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)







